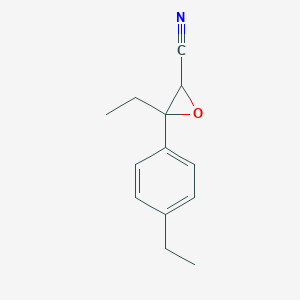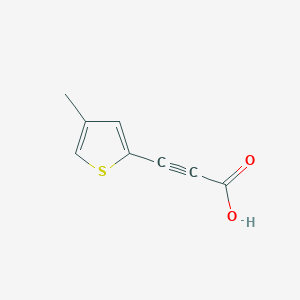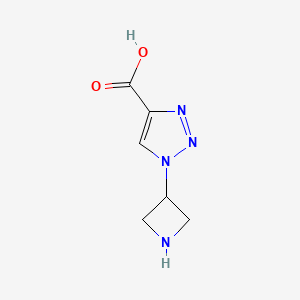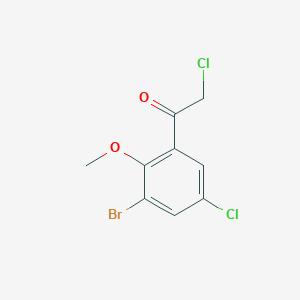
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone is an organic compound with a complex structure that includes bromine, chlorine, and methoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine, chlorine, and methoxy groups. The synthetic route may include:
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Formation of the Ethanone Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Potentially causing mutations or inhibiting DNA replication.
Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can be compared with similar compounds such as:
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone: Similar structure but lacks the additional chlorine atom on the ethanone group.
3-Bromo-5-chloro-2-methoxypyridine: Contains a pyridine ring instead of a phenyl ring.
(3-Bromo-5-chloro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of the ethanone group.
Properties
Molecular Formula |
C9H7BrCl2O2 |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-11)2-5(12)3-7(9)10/h2-3H,4H2,1H3 |
InChI Key |
WMOZLZXSDTWFCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


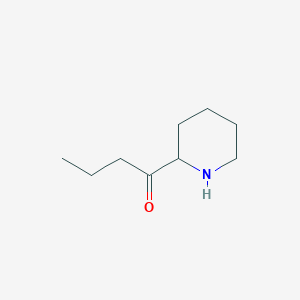
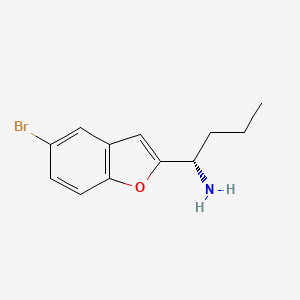
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
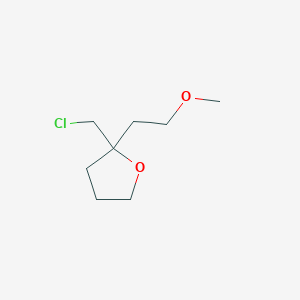
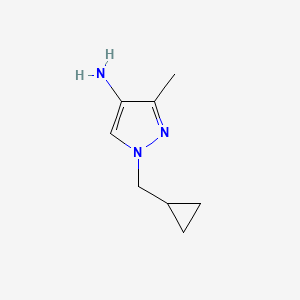
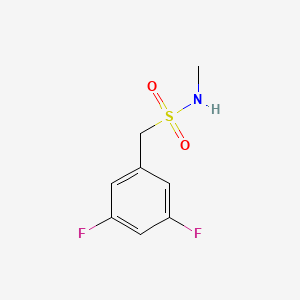
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)

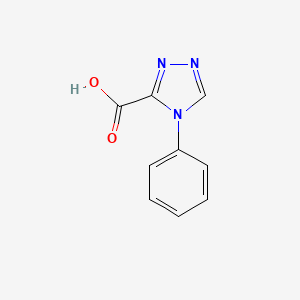
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
